2-Fluoro-3-(trifluoromethyl)benzyl bromide
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of both fluorine and bromine atoms, which significantly influence its chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of an aromatic ring. One common method includes the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yields in certain cases.
Industrial Production Methods: Industrial production of this compound often involves the bromination of 2-fluoro-3-(trifluoromethyl)toluene under controlled conditions. The reaction is typically carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or dichloromethane. The reaction conditions are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorinated probes and imaging agents for biological studies.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, making the compound a valuable intermediate in various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 4-Fluorobenzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Comparison: 2-Fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning significantly influences its chemical reactivity and physical properties compared to similar compounds. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has the trifluoromethyl group in a different position, which can lead to variations in reactivity and applications .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHXDXQUVMEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372150 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184970-25-0 | |
Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184970-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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